![molecular formula C29H32N4O5 B2769342 (E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate CAS No. 685859-81-8](/img/structure/B2769342.png)

(E)-ethyl 2-((4-butoxybenzoyl)imino)-1-butyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of dipyrido[1,2-a:2’,3’-d]pyrimidine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring . They are often associated with a wide range of biological activities .

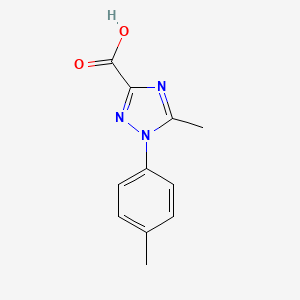

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The compound contains a dipyrido[1,2-a:2’,3’-d]pyrimidine core, which is a bicyclic structure containing two nitrogen atoms .Applications De Recherche Scientifique

- The compound has been investigated for its antitumor properties. Specifically, one derivative, 4-[2-(1-piperidyl)carbonylmethoxylphenthio]-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine (7j) , demonstrated potent antitumor activity against the human pulmonary carcinoma cell line A549 .

- Researchers have explored the molecular docking studies to position this compound and related derivatives as potential epidermal growth factor receptor (EGFR) kinase inhibitors, which play a crucial role in cancer progression .

- Inhibition of mycelial growth was observed in the presence of a cyclohexene derivative, ethyl (6R)-6-[N-(2-chloro-4-methylphenyl)carbamoyl]-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate . This compound exhibited antifungal activity comparable to the commercial fungicide fenhexamid .

- The compound’s unique bicyclic structure makes it valuable for synthetic organic chemistry. Researchers have explored its reactivity, substituent effects, and unexpected synthetic routes. Understanding these aspects can lead to novel synthetic approaches and the construction of biologically relevant components .

- Enantiopure tert-butanesulfinamide, a related compound, has been widely explored as a chiral sulfinamide reagent. It assists in diastereoselective conversions, cleavage, and recyclability after reactions. Its easy access and versatility make it valuable in synthetic chemistry .

Antitumor Activity

Electrochemical Sensing

- An electrochemical sensor based on a similar compound, (E)-2-[[(4-hydroxyphenyl)imino]methyl]phenol , was developed for detecting iodide anions. The complexation ability of this compound with various anions (I−, Br−, Cl−, CN−, SCN−,

mathrmNO3−{\\mathrm{NO}}_{3}^{-}mathrmNO3−

, CH3COO−,mathrmSO42−{\\mathrm{SO}}_{4}^{2-}mathrmSO42−

, F−, and S2−) was explored using UV–Vis spectroscopy .Antifungal Properties

Synthetic Significance

Chiral Sulfinamide Reagents

Orientations Futures

Future research could focus on further studying this compound and similar compounds for their potential biological activities, such as their potential as CDK2 inhibitors . Additionally, more research could be done to determine the physical and chemical properties of this compound, as well as its safety and hazards.

Mécanisme D'action

Mode of Action

Based on its structural features, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

The compound’s impact on biochemical pathways is currently unknown. Given its complex structure, it is likely to interact with multiple pathways, potentially leading to a variety of downstream effects .

Pharmacokinetics

Its bioavailability, distribution in the body, metabolic transformations, and routes of excretion remain to be determined .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets. Additionally, the compound’s efficacy may be influenced by the physiological and pathological state of the cells or tissues it interacts with .

Propriétés

IUPAC Name |

ethyl 6-(4-butoxybenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32N4O5/c1-4-7-16-33-25-22(28(35)32-17-10-9-11-24(32)30-25)19-23(29(36)37-6-3)26(33)31-27(34)20-12-14-21(15-13-20)38-18-8-5-2/h9-15,17,19H,4-8,16,18H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGOYXCCAAJEKDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)OCCCC)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H32N4O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamide](/img/structure/B2769259.png)

![(E)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2769263.png)

![5-((2-(diethylamino)ethyl)thio)-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2769264.png)

![6-chloro-5-fluoro-N-[1-(2-methylpropyl)-1H-pyrazol-4-yl]pyridine-3-sulfonamide](/img/structure/B2769268.png)

![Lithium;1-[5-(trifluoromethyl)pyridin-2-yl]cyclopropane-1-carboxylate](/img/structure/B2769269.png)

![7-(2,3-Dihydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperidin-1-yl)methyl]purine-2,6-dione](/img/structure/B2769277.png)

![2-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]-6-tert-butylpyridazin-3-one](/img/structure/B2769278.png)

![2-(methyl(4-(trifluoromethyl)benzo[d]thiazol-2-yl)amino)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2769280.png)

![(2Z)-2-[(3-chloro-4-methoxyphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2769281.png)